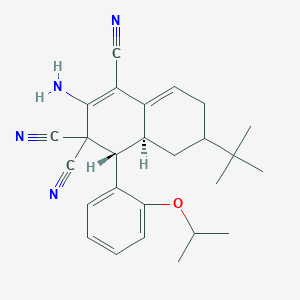![molecular formula C14H10N2O4S B460550 2-Amino-6-(hydroxymethyl)-8-oxo-4-(2-thienyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 625376-15-0](/img/structure/B460550.png)
2-Amino-6-(hydroxymethyl)-8-oxo-4-(2-thienyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like the one you mentioned often belong to a class of organic compounds known as aminoglycosides . These are molecules or a portion of a molecule composed of amino-modified sugars.
Synthesis Analysis
The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH 2 –homologation .Molecular Structure Analysis
The molecular structure of similar compounds often includes a pyran ring, which is an unsaturated six-membered ring containing one oxygen atom . The position of one sp3 hybridized carbon is determined by adding H in its name .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include protodeboronation of alkyl boronic esters . This process is not well developed but has been reported in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the melting point can be determined experimentally . Infrared spectroscopy can provide information about functional groups present in the molecule .Aplicaciones Científicas De Investigación
Synthetic Chemistry
Pyran derivatives, such as the one , have been the focus of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties . They are often synthesized via a multicomponent reaction (MCR) approach, which is favored for its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .
Biological and Pharmaceutical Properties
Pyran derivatives have been found to possess a wide range of biological and pharmaceutical properties, including anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, and insecticidal properties . This makes them valuable in the development of new drugs and treatments.
Nanocatalysis
The compound could potentially be used in nanocatalysis. For instance, a synthesized nanocomposite was employed for catalyzing a one-pot multicomponent reaction of substituted benzaldehydes, malononitrile, and 1,3-dicarbonyl compounds to afford tetrahydro-4H-chromene derivatives .
Protodeboronation
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach . This could potentially be applied to the compound .
Thiophene Derivatives
The compound contains a thiophene ring, which is a common feature in many pharmaceuticals. For example, suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework . This suggests potential applications in pharmaceutical synthesis.
Voltage-Gated Sodium Channel Blocker
Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . Given the structural similarities, the compound could potentially have similar applications.
Propiedades
IUPAC Name |
2-amino-6-(hydroxymethyl)-8-oxo-4-thiophen-2-yl-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c15-5-8-11(10-2-1-3-21-10)13-12(20-14(8)16)9(18)4-7(6-17)19-13/h1-4,11,17H,6,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTDKQKZCHBNLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(hydroxymethyl)-8-oxo-4-(2-thienyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-1'-[(4-chlorophenyl)methyl]-3-(methoxymethyl)-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460468.png)
![6-Amino-3-isopropyl-4-(1-naphthyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460469.png)
![6'-Amino-1-benzyl-3'-methyl-2-oxo-1'-phenylspiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B460470.png)
![6-Amino-3-ethyl-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460473.png)
![2-amino-4-[4-fluoro-3-(phenyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B460475.png)



![6-Amino-3-methyl-4-{2-[(1-methylethyl)oxy]phenyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460482.png)
![Isopropyl 4-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B460483.png)
![Isopropyl 4-{[3-cyano-4,6-di(2-thienyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B460485.png)
![Ethyl 4-{[6-amino-3,5-dicyano-4-(3-thienyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B460486.png)

![Propan-2-yl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B460488.png)